molecular formula C23H27N3O3 B7546654 N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

Cat. No. B7546654
M. Wt: 393.5 g/mol
InChI Key: CPSQLUIKRLZSFI-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide, also known as BRL-15572, is a chemical compound that has gained attention in scientific research due to its potential applications in treating various neurological disorders.

Mechanism of Action

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic system of the brain. By blocking the activity of this receptor, N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide can modulate the release of dopamine and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide has been shown to affect various biochemical and physiological processes in the brain. For example, it can increase the activity of the neurotransmitter dopamine in the prefrontal cortex, which is involved in regulating emotional and cognitive processes. It can also modulate the activity of the mesolimbic dopamine system, which is implicated in reward and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor's activity. However, one limitation is that its effects may be modulated by other factors, such as the presence of other neurotransmitters or changes in the brain's overall activity.

Future Directions

There are several potential future directions for research on N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide. One area of interest is its potential use in treating addiction, particularly cocaine addiction. Another area of research could focus on its effects on other neurotransmitter systems, such as the serotonergic or noradrenergic systems. Additionally, researchers could investigate the potential of N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide in treating other neurological disorders, such as schizophrenia or bipolar disorder.

Synthesis Methods

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide involves several steps, including the condensation of 4-benzylpiperidine with 2-methyl-3-oxo-1,4-benzoxazine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained after purification through column chromatography.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide has shown potential in the treatment of various neurological disorders, including anxiety, depression, and addiction. In a study conducted on rats, N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide was found to reduce anxiety-like behavior and increase the activity of the neurotransmitter dopamine in the prefrontal cortex. Another study found that N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide could reduce cocaine-seeking behavior in rats, suggesting its potential use in treating addiction.

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-17-23(28)26(20-9-5-6-10-21(20)29-17)16-22(27)24-19-11-13-25(14-12-19)15-18-7-3-2-4-8-18/h2-10,17,19H,11-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSQLUIKRLZSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2O1)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

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